![molecular formula C12H10BrN B3266036 4-Bromo-[1,1'-biphenyl]-2-amine CAS No. 41604-22-2](/img/structure/B3266036.png)
4-Bromo-[1,1'-biphenyl]-2-amine
Overview
Description
4-Bromo-[1,1'-biphenyl]-2-amine (CAS: 62532-98-3) is a halogenated biphenyl derivative characterized by a bromine substituent at the 4-position of one phenyl ring and an amino group at the 2-position of the adjacent ring. Its molecular formula is C₁₂H₁₀BrN, with a molecular weight of 248.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-[1,1’-biphenyl]-2-amine typically involves the bromination of biphenyl followed by amination. One common method includes the following steps:
Bromination: Biphenyl is dissolved in a solvent such as dichloroethane, and liquid bromine is added.
Industrial Production Methods: Industrial production of 4-Bromo-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming biphenyl-2-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR) under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Biphenyl-2-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Physical and Chemical Properties
The compound is typically isolated as a yellow crystalline solid. Its solubility and reactivity are influenced by the electron-donating amino group and electron-withdrawing bromine substituent. The bromine atom facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in pharmaceutical and materials chemistry .
The structural and functional diversity of biphenyl-2-amine derivatives allows for systematic comparisons. Key factors include substituent position, electronic effects, and synthetic accessibility.
Substituent Position and Electronic Effects
4'-Nitro-N-phenyl-[1,1'-biphenyl]-2-amine (4a)
- Structure: Nitro group at 4'-position, amino group at 2-position.
- Synthesis : 56% yield via Truce–Smiles rearrangement .
- Properties: The nitro group’s strong electron-withdrawing effect reduces electron density at the amino group, lowering basicity compared to bromo analogs. This compound forms red crystals, contrasting with the yellow solid of the bromo derivative .
4'-(Tert-butyl)-[1,1'-biphenyl]-2-amine (S1l)
- Structure : Bulky tert-butyl group at 4'-position.
- Synthesis : 59% yield via Suzuki coupling .
- Properties: The tert-butyl group enhances solubility in nonpolar solvents due to steric bulk and hydrophobicity.
3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine
- Structure : Three fluorine atoms at 3′,4′,5′ positions.
- Synthesis : 73% yield via a three-step process .
- Properties: Fluorine’s electronegativity increases the compound’s stability and acidity of the amino group. This derivative is critical in synthesizing Fluxapyroxad, a fungicide, highlighting its agrochemical relevance .
Halogenated Derivatives
2′-Bromo-[1,1′-biphenyl]-2-amine
- Structure : Bromine at 2′-position.
- Synthesis : Prepared via acid-mediated cyclization .
- Properties: Proximity of bromine and amino groups creates steric hindrance, reducing reactivity in electrophilic substitutions. This contrasts with 4-bromo derivatives, where bromine’s para position allows unhindered functionalization .
4'-Bromo-[1,1'-biphenyl]-4-amine (CAS: 3365-82-0)
- Structure: Bromine and amino groups on opposite rings (4 and 4′ positions).
- Properties: The para-amino group enhances conjugation across the biphenyl system, altering UV-Vis absorption spectra compared to ortho-substituted analogs. Hazard data (H302, H318) indicate higher toxicity than the 2-amine derivative .
Positional Isomers
5-Bromo-[1,1'-biphenyl]-2-amine (CAS: 5455-13-0)
- Structure : Bromine at 5-position.
- Properties : The meta-bromo substitution reduces electronic communication between substituents, resulting in distinct NMR chemical shifts (e.g., δ 7.47–7.34 ppm for aromatic protons) compared to the 4-bromo isomer .
[1,1'-Biphenyl]-2-amine, 3-chloro (CAS: 76838-82-9)
- Structure : Chlorine at 3-position.
- Properties : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker electron-withdrawing effects. This compound is less reactive in Ullmann couplings but more soluble in polar solvents .
Data Table: Key Properties of Selected Biphenyl-2-amine Derivatives
Biological Activity
4-Bromo-[1,1'-biphenyl]-2-amine (CAS No. 41604-22-2) is a derivative of biphenyl that has garnered attention for its potential biological activities. This compound's structure includes a bromine atom and an amine group, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
- Molecular Formula : C12H10BrN
- Molecular Weight : 249.12 g/mol
- Structure : The compound consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and an amine group on the second ring.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed notable activity against various pathogens, including mycobacteria and trypanosomatids.
Case Study: Trypanocidal Activity
A related compound, 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine, was synthesized and tested for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. The results showed that this compound was 8.8 times more effective than the standard drug Crystal Violet in inhibiting trypomastigotes at low temperatures .
Compound | Activity Against T. cruzi | ED50 (µmol/L) |
---|---|---|
3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine | High | 3.0 ± 0.3 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various studies have reported its effectiveness against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro experiments revealed that derivatives based on biphenyl structures exhibited moderate to high cytotoxicity against several cancer cell lines, including colon adenocarcinoma (HT-29), lung adenocarcinoma (LXFA 629), and breast cancer (MCF-7). One study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
HT-29 | 92.4 | Moderate |
LXFA 629 | Varies | Moderate |
MCF-7 | Varies | Moderate |
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Cell Cycle Disruption : It can induce apoptosis in cancer cells by disrupting their normal cell cycle progression.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Bromo-[1,1'-biphenyl]-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, coupling 2-aminobiphenyl with a brominating agent under palladium catalysis. Reaction conditions (solvent, temperature, catalyst loading) critically impact purity: polar aprotic solvents (DMF, THF) at 80–100°C with Pd(PPh₃)₄ yield >70% . Reductive amination of intermediates with NaBH₄ in MeOH/AcOH (10:1) is another route, achieving ~82% yield after recrystallization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Compare ¹H/¹³C NMR shifts to computational predictions (e.g., DFT) to confirm substituent positions .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.0) .
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles, particularly for bromine’s steric effects on the biphenyl backbone .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology : Classified as a TOXIC SOLID (UN2811) under ADR/RID/IMDG regulations. Use fume hoods for synthesis, nitrile gloves, and full-face shields. Store at 0–6°C in amber glass to prevent degradation. In case of spills, neutralize with 5% NaHCO₃ and adsorb with vermiculite .
Advanced Research Questions
Q. How do electronic properties of the bromine substituent affect the compound’s reactivity in catalytic systems?
- Methodology : Bromine’s electron-withdrawing nature lowers the HOMO energy of the biphenyl system, enhancing oxidative stability but reducing nucleophilicity. DFT calculations (e.g., using B3LYP/6-31G*) quantify charge distribution, while cyclic voltammetry identifies redox potentials. This is critical for designing catalysts in cross-coupling reactions .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
- Case Study : If NMR suggests a planar biphenyl system but XRD shows dihedral angles >30°, reconcile by:
- Dynamic effects : NMR captures time-averaged conformers, while XRD provides a static snapshot.
- Solvent interactions : Polar solvents stabilize non-planar conformers. Use MD simulations (e.g., AMBER) to model solvent effects .
Q. How can this compound be functionalized for biological target engagement?
- Methodology : Introduce bioisosteres (e.g., CF₃, morpholine) at the amine group via Buchwald-Hartwig amination. For antimicrobial studies, link to sulfonyl moieties (e.g., 4-[(4-bromophenyl)sulfonyl]phenyl) to enhance membrane permeability. Characterize binding via SPR or ITC .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Bromine’s steric bulk increases racemization risk. Use chiral auxiliaries (e.g., Evans oxazolidinones) during amination. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10). Continuous-flow reactors reduce side reactions at scale .
Properties
IUPAC Name |
5-bromo-2-phenylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSUPDSUYWQTCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305683 | |
Record name | 4-Bromo[1,1′-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41604-22-2 | |
Record name | 4-Bromo[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41604-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo[1,1′-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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